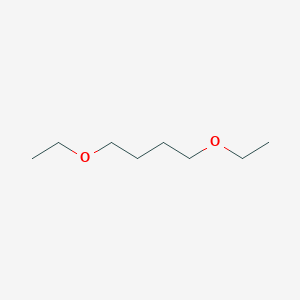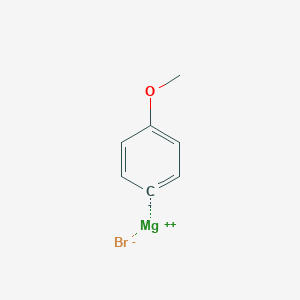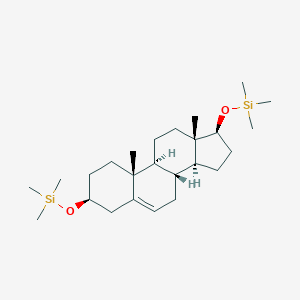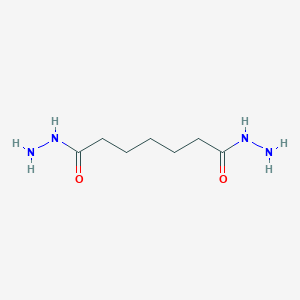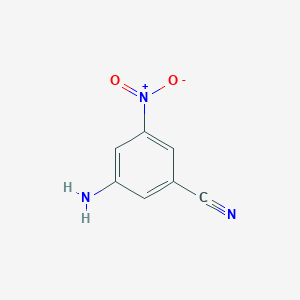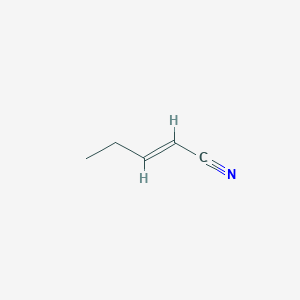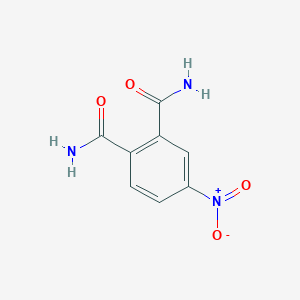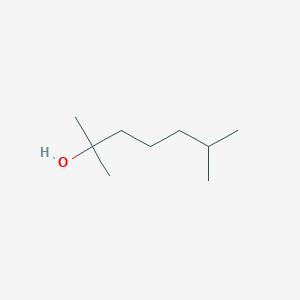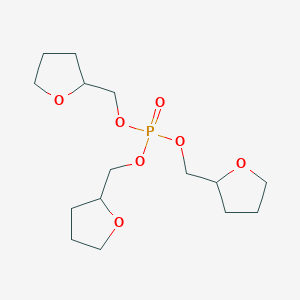
Furfuryl alcohol, phosphate (3:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfuryl alcohol, phosphate (3:1) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphate ester of furfuryl alcohol, a natural organic compound that is commonly found in plants. Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Furfuryl alcohol, phosphate (3:1) has potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it can be used as a plant growth regulator and a pesticide. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it can be used as a flame retardant and a plasticizer.
Wirkmechanismus
The mechanism of action of furfuryl alcohol, phosphate (3:1) is not well understood. However, it is believed to work by modulating various signaling pathways in cells, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
Furfuryl alcohol, phosphate (3:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve the survival rate of mice with sepsis and reduce the severity of acute lung injury in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of furfuryl alcohol, phosphate (3:1) for lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on furfuryl alcohol, phosphate (3:1). One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use as a therapeutic agent. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects.
Synthesemethoden
Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid. The reaction is carried out at high temperatures and pressures, and the resulting product is a clear liquid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
10427-00-6 |
|---|---|
Produktname |
Furfuryl alcohol, phosphate (3:1) |
Molekularformel |
C15H27O7P |
Molekulargewicht |
350.34 g/mol |
IUPAC-Name |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
InChI-Schlüssel |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Kanonische SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Andere CAS-Nummern |
10427-00-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



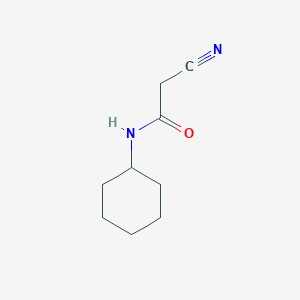
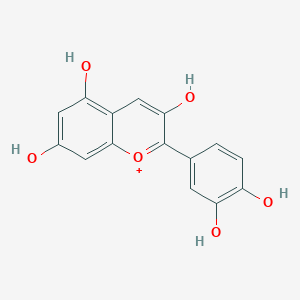
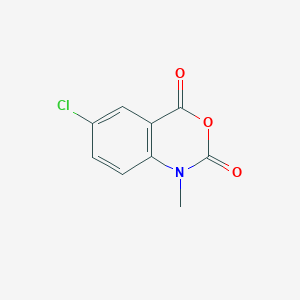
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
